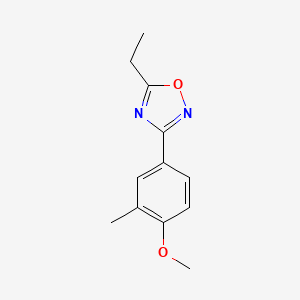![molecular formula C8H7N3O2S B13105411 Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of substituents, which can affect their biological activity.
Pyrano[2,3-d]thiazoles: These derivatives have a fused pyran ring, offering different pharmacological properties.
Uniqueness
Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7N3O2S |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
methyl 2-amino-[1,3]thiazolo[5,4-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-10-6-5(4)11-8(9)14-6/h2-3H,1H3,(H2,9,11) |
Clave InChI |
OQSBOXZTSDOBJR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=NC=C1)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
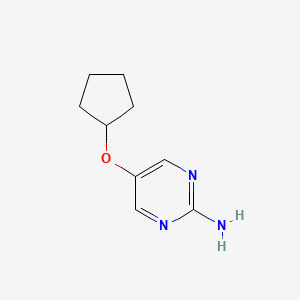
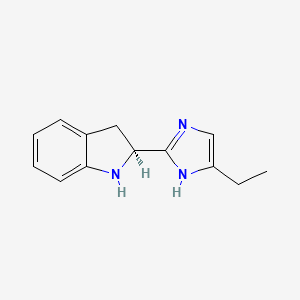
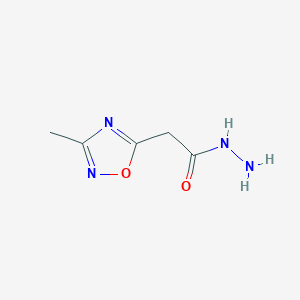
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
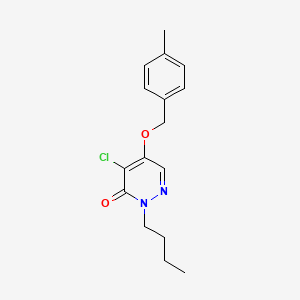
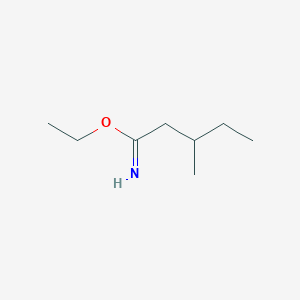
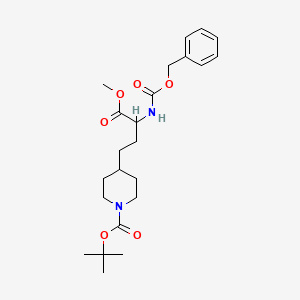
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
